molecular formula C39H81O3P B1613447 Triisotridecyl phosphite CAS No. 77745-66-5

Triisotridecyl phosphite

Cat. No. B1613447
CAS RN: 77745-66-5
M. Wt: 629 g/mol
InChI Key: IVINYWARLXOTLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triisotridecyl phosphite is a clear liquid with the molecular formula C39H81O3P . It is also known as tris(11-methyldodecyl) phosphite . It is a trialkyl phosphite which is applied as a secondary stabilizer in ABS, PET, PET fibers, lubricants, PVC, polycarbonate, and polyurethanes .


Molecular Structure Analysis

The molecular weight of Triisotridecyl phosphite is 629.048 . The InChI Key, which is a unique identifier for chemical substances, is IVINYWARLXOTLP-UHFFFAOYSA-N .


Chemical Reactions Analysis

Triisotridecyl phosphite can be analyzed by a reverse phase (RP) HPLC method with simple conditions. The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .


Physical And Chemical Properties Analysis

Triisotridecyl phosphite is a liquid at 20 degrees Celsius . It has a refractive index of 1.46 and a specific gravity of 0.89 . It is air sensitive and moisture sensitive .

Scientific Research Applications

  • Synthesis and Production :

    • Triisodecyl phosphite ester is synthesized using isodecyl alcohol and PCl3 by direct esterification. Optimal conditions include a reaction temperature of 60°C, a solvent quantity of three times the mass of isodecyl alcohol, and specific molar ratios, achieving a productivity of 96.8% and quality comparable to overseas products (Yang Jin-fei, 2005).
  • Polymer Stabilization :

    • Triisotridecyl phosphite plays a role in stabilizing polymers, specifically poly(vinyl chloride), by interacting with metal soaps like cadmium and zinc stearates. This interaction reduces the harmful effects of cadmium and zinc chlorides formed during polymer degradation (F. J. Hybart & G. Rowley, 1972).
  • Pharmaceutical and Chemical Reactions :

    • It can be used as a substitute in chemical reactions, for instance, triisopropyl phosphite replacing triphenylphosphine in the Mitsunobu reaction of nucleoside analogs (E. Véliz & P. Beal, 2006).
  • Battery Technology :

    • In lithium-ion batteries, especially high-voltage ones, triisotridecyl phosphite derivatives act as additives to stabilize the cathode-electrolyte interface, enhancing the cycling performance and storage at high temperatures (Young-Min Song et al., 2016).
  • Pest Management :

    • Its derivative, phosphine gas (hydrogen phosphide), is a common insecticide for treating stored cereal grains. Resistance to phosphine in grain pests has been a subject of study, highlighting the need for effective pest management strategies (G. Opit et al., 2012).
  • Environmental Impact Studies :

    • The oxidation of organophosphite antioxidants, including triisotridecyl phosphite derivatives, to organophosphate esters in indoor environments has been studied for potential toxicity effects on human health (Runzeng Liu & S. Mabury, 2019).

Mechanism of Action

Phosphite and phosphonite esters, including Triisotridecyl phosphite, are used on a large scale for the stabilization of polymers against degradation during processing and long-term applications. They function as antioxidants by various mechanisms depending on their structure, the nature of the substrate to be stabilized, and the reaction conditions .

Safety and Hazards

Triisotridecyl phosphite may cause an allergic skin reaction and long-lasting harmful effects to aquatic life . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing and eye/face protection . In case of skin contact, it is recommended to wash with plenty of soap and water .

Future Directions

While specific future directions for Triisotridecyl phosphite are not mentioned in the sources, it continues to be used as a stabilizer in various polymers. Its effectiveness in this role suggests that it will continue to be important in polymer manufacturing and other related industries .

properties

IUPAC Name

tris(11-methyldodecyl) phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H81O3P/c1-37(2)31-25-19-13-7-10-16-22-28-34-40-43(41-35-29-23-17-11-8-14-20-26-32-38(3)4)42-36-30-24-18-12-9-15-21-27-33-39(5)6/h37-39H,7-36H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVINYWARLXOTLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCOP(OCCCCCCCCCCC(C)C)OCCCCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H81O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20228365
Record name Triisotridecyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

629.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77745-66-5
Record name Phosphorous acid, triisotridecyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077745665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorous acid, triisotridecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triisotridecyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triisotridecyl phosphite
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.578
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triisotridecyl phosphite
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Triisotridecyl phosphite
Reactant of Route 3
Reactant of Route 3
Triisotridecyl phosphite
Reactant of Route 4
Reactant of Route 4
Triisotridecyl phosphite
Reactant of Route 5
Reactant of Route 5
Triisotridecyl phosphite
Reactant of Route 6
Reactant of Route 6
Triisotridecyl phosphite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.